(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine
Description
Properties
IUPAC Name |
(3R)-N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-7-9-15(10-8-14)21-12-11-16(13-21)20(5)6/h7-10,16H,11-13H2,1-6H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYILQBURVRDJE-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CC[C@H](C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- CAS Number : 1073354-73-0
- Molecular Formula : C₁₈H₂₉BN₂O₂
The presence of the boron-containing dioxaborolane moiety is significant in its biological interactions.
Research indicates that compounds containing boron can interact with various biological targets. For instance, boronic acids have been shown to modulate the activity of proteases and enzymes involved in cellular signaling pathways. The specific activity of this compound may involve:
- Inhibition of Chemokine Receptors : Similar compounds have been identified as antagonists for chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression. Boronic acid derivatives have shown noncompetitive antagonistic effects on these receptors .
- Modulation of Ion Channels : The pyrrolidine structure may influence ion channel activity, potentially affecting neurotransmitter release and neuronal excitability.
Pharmacological Studies
A variety of studies have explored the pharmacological effects of related compounds. For example:
- CXCR1/CXCR2 Antagonism : A study on a related boronic acid compound demonstrated significant inhibition of calcium flux in human polymorphonuclear cells (PMNs), indicating potential applications in treating inflammatory diseases .
- Anticancer Activity : Boron-containing compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways. The unique structure of this compound may enhance its efficacy against specific cancer cell lines.
Study 1: Inhibition of CXCL1-Induced Calcium Flux
A study evaluated the effect of a series of boronic acid derivatives on CXCL1-induced calcium flux in human PMNs. The results indicated that several compounds exhibited IC50 values in the low micromolar range. The findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting inflammatory pathways .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound A | 38 | Inhibitor |
| Compound B | 150 | Moderate Inhibitor |
| (R)-Dimethyl... | TBD | Potential Inhibitor |
Study 2: Anticancer Effects
In vitro studies on similar pyrrolidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways. While specific data on this compound is limited, its structural similarity suggests potential anticancer properties.
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula:
- Formula : CHBNO
- Molecular Weight : 299.34 g/mol
- CAS Number : 1073354-73-0
The compound features a pyrrolidine ring and a dioxaborolane moiety, which contribute to its unique reactivity and functional properties.
Drug Development
(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine is being investigated for its potential as a drug candidate in treating various diseases. The dioxaborolane group is known for its ability to enhance the bioavailability of drug molecules and improve their pharmacokinetic properties.
Case Study: Anticancer Activity
Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer activity by inhibiting specific enzymes involved in tumor growth. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines while sparing normal cells .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. The pyrrolidinyl moiety may interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary studies have indicated that related compounds can modulate neurotransmitter release and exhibit neuroprotective effects .
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of novel materials with enhanced mechanical and thermal properties.
Application Example: High-performance Polymers
In research focused on developing high-performance polymers for aerospace applications, the incorporation of dioxaborolane-containing compounds has shown to improve thermal stability and mechanical strength. These materials are being explored for use in lightweight structural components .
Catalysis
This compound can serve as a catalyst or ligand in various organic reactions. Its boron-containing structure allows it to stabilize reactive intermediates and facilitate transformations such as cross-coupling reactions.
Example Reaction: Suzuki Coupling
The compound has been used effectively in Suzuki coupling reactions to synthesize biaryl compounds. The presence of the dioxaborolane moiety enhances the reaction's efficiency by providing a stable boronate intermediate .
Table of Reaction Conditions for Suzuki Coupling
| Reaction Component | Condition |
|---|---|
| Catalyst | Pd(PPh)Cl |
| Base | KCO |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Cores
1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine
- Structure : Differs by lacking the dimethyl substitution on the pyrrolidine-3-amine group.
- Molecular Weight : 272.15 g/mol (vs. ~375.15 g/mol for the target compound) .
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
- Structure : Replaces the pyrrolidine ring with a pyridine ring and positions the dimethylamine group on the pyridine nitrogen .
- Molecular Weight : ~220.08 g/mol (estimated from similar compounds ).
- Key Differences : The pyridine core alters electronic properties (e.g., aromatic π-system) and hydrogen-bonding capacity compared to the pyrrolidine scaffold.
Boron-Containing Heterocycles
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
- Structure : A pyridine derivative with a primary amine at the 3-position and a boronate ester at the 5-position .
- Molecular Weight : 220.08 g/mol.
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Structure : Incorporates a chlorine atom on the pyridine ring, enhancing electrophilicity .
- Molecular Weight : 268.55 g/mol.
- Key Differences : The chloro substituent may stabilize intermediates in cross-coupling reactions but introduces steric and electronic effects distinct from the target compound’s dimethylamine group.
Functional and Reactivity Comparisons
Key Observations :
Electronic Effects : The pyrrolidine ring’s saturated structure provides flexibility, while pyridine derivatives offer aromatic conjugation, altering electron distribution in cross-coupling reactions.
Stereochemical Influence: The R-configuration in the target compound may enhance enantioselectivity in asymmetric synthesis compared to non-chiral analogues .
Cross-Coupling Utility
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki–Miyaura reactions, though the dimethylamine substituent may require protection during catalysis to prevent side reactions .
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine typically involves:
- Formation of the boronate ester moiety via borylation reactions.
- Construction or functionalization of the pyrrolidine ring.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the boronate-containing phenyl group to the pyrrolidine scaffold.
- Use of chiral precursors or resolution techniques to ensure the (R)-configuration.
Detailed Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronate ester. The boronate ester is typically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative attached to the phenyl ring.
Typical Reaction Conditions and Catalysts
| Parameter | Details |
|---|---|
| Catalyst | Palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, Pd(PPh3)4, or chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) |
| Base | Potassium carbonate, potassium phosphate, sodium carbonate, or potassium acetate |
| Solvent | 1,4-Dioxane, toluene, ethanol, water mixtures |
| Temperature | 80°C to 120°C |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
| Reaction Time | 1 to 4.5 hours |
Example Procedure
- A mixture of the aryl halide and the boronate ester is dissolved in 1,4-dioxane and water.
- The base (e.g., potassium carbonate) and palladium catalyst are added under nitrogen.
- The reaction mixture is heated at 90–120°C for 1–4.5 hours.
- After cooling, the mixture is filtered and purified by chromatography or preparative HPLC to isolate the product.
Yields
Borylation of Aryl Precursors
The synthesis of the boronate ester intermediate often involves borylation of aryl halides or triflates using bis(pinacolato)diboron under palladium catalysis.
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Atmosphere | Inert (nitrogen) |
| Reaction Time | Overnight |
Example Procedure
Representative Experimental Data
Analysis of Preparation Methods
- Catalyst Choice: The palladium catalyst and ligand system significantly influence yield and reaction time. Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used with good efficiency.
- Base and Solvent: Potassium carbonate and potassium phosphate bases in 1,4-dioxane/water mixtures provide optimal conditions for Suzuki coupling.
- Temperature and Time: Elevated temperatures (80–120°C) and reaction times from 1 to 4.5 hours are typical to achieve good conversion.
- Purification: Products are purified by chromatographic methods such as preparative thin-layer chromatography, preparative HPLC, or silica gel column chromatography.
- Yields: Vary widely depending on substrate and conditions, with borylation steps generally giving higher yields (up to 93%) compared to some coupling steps (as low as 19%).
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is stereochemical purity ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for aryl-aryl bond formation. A key precursor is the chiral pyrrolidine derivative, which is coupled with a boronate-substituted aryl halide under palladium catalysis (e.g., Pd(OAc)₂) . Stereochemical control at the pyrrolidin-3-yl position is achieved using chiral auxiliaries or enantioselective catalysis. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (ee).
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming the pyrrolidine ring substitution pattern, dimethylamine integration, and boronate ester presence (e.g., B-O peaks at δ ~1.3 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₈BN₂O₂) and detects isotopic patterns for boron .
- Infrared (IR) Spectroscopy : Identifies B-O stretching (~1350 cm⁻¹) and N-H bending (if applicable) .
Q. What are common purification challenges, and how are they addressed?
The compound’s lipophilic nature (due to the dioxaborolane and aryl groups) can lead to low solubility in polar solvents. Purification often involves gradient chromatography (hexane/acetone or EtOAc/MeOH) or recrystallization from ethanol/water mixtures . Impurities from incomplete coupling (e.g., residual boronic acid) are removed via aqueous washes (NaHCO₃) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?
Density functional theory (DFT) studies predict transition-state energies for chiral induction during pyrrolidine formation. For example, B3LYP/6-31G calculations* model steric effects of substituents on the pyrrolidine ring, guiding catalyst selection (e.g., bulky phosphine ligands for higher ee) . Molecular docking may also predict boronate ester reactivity in cross-coupling .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura coupling?
Discrepancies in yields (e.g., 51% in one study vs. >80% in others) often stem from:
- Catalyst loadings : Higher Pd(OAc)₂ (5 mol%) improves turnover but risks side reactions .
- Solvent effects : 2-MeTHF enhances boronate solubility vs. DMF, which may deactivate Pd . Systematic screening (e.g., Design of Experiments) identifies optimal parameters .
Q. How does the boronate ester influence the compound’s stability under varying pH conditions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group hydrolyzes in acidic or basic media, forming boronic acid. Stability assays (HPLC monitoring) show degradation at pH <4 or >10, necessitating storage in neutral, anhydrous conditions . For in vitro studies, buffered solutions (pH 7.4) are recommended .
Q. What are the mechanistic implications of the dimethylamine group in biological assays?
The dimethylamine enhances solubility and may act as a hydrogen-bond donor in target binding. In kinase inhibition studies, methylation reduces metabolic degradation compared to primary amines . Structure-activity relationship (SAR) studies often replace dimethylamine with morpholine or piperazine derivatives to modulate potency .
Methodological Troubleshooting
Q. Low yields in the final coupling step: How to diagnose and resolve?
- Check boronate ester integrity : ¹¹B NMR confirms intact dioxaborolane (δ ~28 ppm for B-O) .
- Catalyst activity : Fresh Pd sources (e.g., Pd(dppf)Cl₂) and degassed solvents prevent oxidation .
- Temperature control : Reflux at 100°C for 3–5 h ensures complete coupling without side-product formation .
Q. Unexpected stereochemical outcomes: How to correct?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
